molecular formula C15H16ClNO2 B6594354 2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol CAS No. 1019577-99-1

2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol

Cat. No.: B6594354
CAS No.: 1019577-99-1
M. Wt: 277.74 g/mol
InChI Key: ZRLUKHAAALDVSY-UHFFFAOYSA-N
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Description

2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol is an organic compound with a complex structure that includes a phenol group, a chloro substituent, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol typically involves multiple steps. One common method includes the nucleophilic aromatic substitution of a suitable precursor, such as 4-chloro-2-methoxy-5-methylphenol, with an appropriate amine. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.

Scientific Research Applications

2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl}phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Properties

IUPAC Name

2-[(4-chloro-2-methoxy-5-methylanilino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-10-7-13(15(19-2)8-12(10)16)17-9-11-5-3-4-6-14(11)18/h3-8,17-18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRLUKHAAALDVSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)OC)NCC2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201191878
Record name 2-[[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019577-99-1
Record name 2-[[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019577-99-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(4-Chloro-2-methoxy-5-methylphenyl)amino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201191878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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